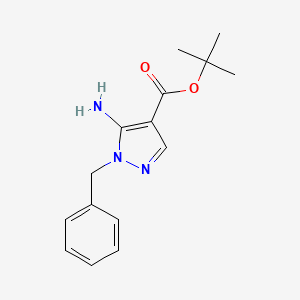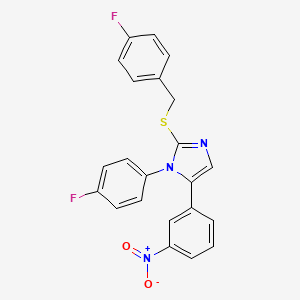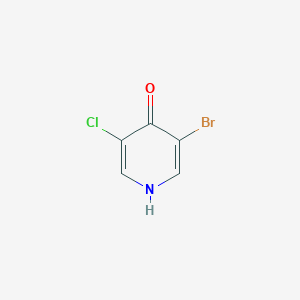
3-Bromo-5-chloropyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloropyridin-4-OL is a chemical compound with the molecular formula C5H3BrClNO . It has a molecular weight of 208.44 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloropyridin-4-OL is 1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-5-chloropyridin-4-OL is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Selective Amination and Catalysis
A study described the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, showing that this compound can be used to achieve high yields and excellent chemoselectivity in producing amino-substituted pyridines, which are valuable intermediates in pharmaceutical synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Halogen Exchange and Functionalization
Research on silyl-mediated halogen/halogen displacement demonstrated that compounds like 3-Bromo-5-chloropyridin-4-ol can undergo halogen exchange reactions, providing a pathway to selectively introduce different halogens into the pyridine ring. This process is crucial for the synthesis of diversely substituted pyridines used in drug development and material science (M. Schlosser & F. Cottet, 2002).
Structural Transformations and Derivatives Synthesis
A detailed study on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine revealed structural transformations that lead to the formation of variously substituted pyridine derivatives. Such transformations are essential for the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science (H. J. Hertog & J. C. Schogt, 2010).
Biological Activity and Material Science
Another research focused on the synthesis, crystal structure, and biological activity of a compound derived from 3-Bromo-5-chloropyridin-4-ol. The study highlighted the potential of such derivatives in developing fungicides and antiviral agents, indicating the broad applicability of these compounds beyond basic chemical transformations to areas like agricultural chemistry and virology (Li et al., 2015).
Microwave-Assisted Amination
Microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols showcased a simple and efficient method for modifying the pyridine ring. This technique represents a valuable tool in accelerating the synthesis of pyridine-based derivatives for pharmaceutical applications, reducing reaction times and enhancing yield and selectivity (Jeong Guen Kim et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propriétés
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBATAKNYQHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloropyridin-4-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


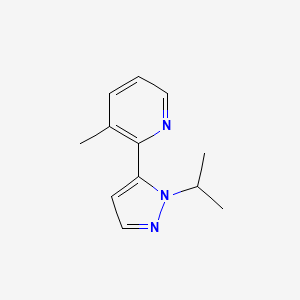
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2638900.png)
![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2638901.png)

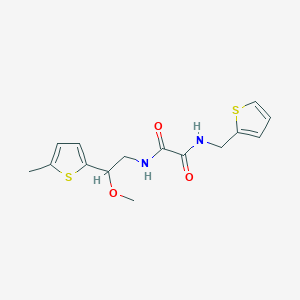
![2-[[4-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane](/img/structure/B2638905.png)
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2638907.png)
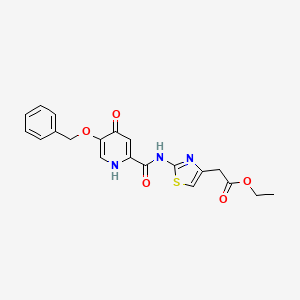


![(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2638914.png)
